Methyl 6-(benzyl(methyl)amino)-4-methylnicotinate
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Overview
Description
Methyl 6-(benzyl(methyl)amino)-4-methylnicotinate is a complex organic compound that belongs to the class of nicotinates It is characterized by the presence of a benzyl group, a methyl group, and an amino group attached to a nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzyl(methyl)amino)-4-methylnicotinate typically involves multiple steps. One common method includes the reaction of 6-chloronicotinic acid with benzylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(benzyl(methyl)amino)-4-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate structure.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Methyl 6-(benzyl(methyl)amino)-4-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-(benzyl(methyl)amino)-4-methylnicotinate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Methyl 6-(benzyl(methyl)amino)-4-methylnicotinate can be compared with other similar compounds, such as:
- Methyl 6-(benzylamino)-4-methylnicotinate
- Methyl 6-(methylamino)-4-methylnicotinate
- Methyl 6-(benzyl(methyl)amino)-nicotinate
These compounds share similar structures but differ in the presence or absence of specific functional groups
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
methyl 6-[benzyl(methyl)amino]-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c1-12-9-15(17-10-14(12)16(19)20-3)18(2)11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |
InChI Key |
JOFVUSQTWUIUDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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